1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol
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Overview
Description
1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol is a complex organic compound featuring a diazepane ring, a chloropyridine moiety, and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the chlorination of pyridine to form 2-chloropyridine, which is then subjected to further reactions to introduce the carbonyl group at the 4-position .
The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of efficient catalysts may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chloropyridine moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The chloropyridine moiety may interact with enzymes or receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity, while the tertiary alcohol group may participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog used in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
4-Chloropyridine: Another analog with similar reactivity but different substitution patterns.
Diazepane Derivatives: Compounds with similar ring structures but different substituents, used in medicinal chemistry and materials science.
Uniqueness
1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol is unique due to its combination of a chloropyridine moiety, a diazepane ring, and a tertiary alcohol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(2-hydroxy-2-methylpropyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,21)11-18-6-3-7-19(9-8-18)14(20)12-4-5-17-13(16)10-12/h4-5,10,21H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHULBOWQJSMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCN(CC1)C(=O)C2=CC(=NC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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